![molecular formula C13H11ClN2O5S B5771930 N-(4-chloro-3-nitrophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5771930.png)
N-(4-chloro-3-nitrophenyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-4-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro-3-nitrophenyl group and a 4-methoxy group
Preparation Methods
The synthesis of N-(4-chloro-3-nitrophenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Chemical Reactions Analysis
N-(4-chloro-3-nitrophenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include hydrogen gas with palladium for reduction, nucleophiles like amines for substitution, and potassium permanganate for oxidation. The major products formed from these reactions include the corresponding amino, substituted, and hydroxyl derivatives .
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its ability to inhibit certain enzymes and pathways.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)-4-methoxybenzenesulfonamide can be compared with similar compounds such as:
4-chloro-3-nitrophenol: Similar in structure but lacks the sulfonamide group.
4-chloro-3-nitrobenzyl alcohol: Contains a benzyl alcohol group instead of the sulfonamide group.
4-chloro-3-nitrophenyl isocyanate: Contains an isocyanate group instead of the sulfonamide group.
The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-10-3-5-11(6-4-10)22(19,20)15-9-2-7-12(14)13(8-9)16(17)18/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGKUIGBELYRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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